4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile
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Overview
Description
4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile typically involves the reaction of 4-chloroacetophenone, 4-chlorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in the presence of a catalyst such as glacial acetic acid. This reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can exhibit enhanced biological activity compared to the free ligand. The molecular pathways involved may include inhibition of microbial enzymes and disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(4-chlorophenyl)-2-amino-1,2-dihydropyridine-3-carbinitrile
- 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4,6-Bis(4-chlorophenyl)-2-chloropyrimidine
Uniqueness
4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile is unique due to its hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
4,6-bis(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFATSGLGPFVPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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